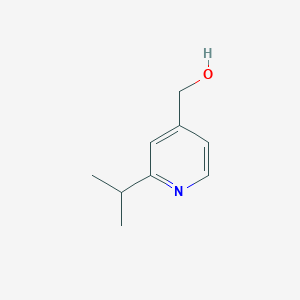

(2-Isopropylpyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-ylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVMOANTGUMCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Studies of 2 Isopropylpyridin 4 Yl Methanol

Chemical Transformations of the Primary Alcohol Moiety

The primary alcohol group is amenable to a variety of transformations, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (2-isopropylpyridin-4-yl)methanol can be oxidized to form either the corresponding aldehyde, (2-isopropylpyridin-4-yl)carbaldehyde, or the carboxylic acid, 2-isopropylisonicotinic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as manganese dioxide (MnO2), are typically employed for the selective oxidation of primary alcohols to aldehydes. For instance, the oxidation of the structurally similar isopropyl(pyridin-3-yl)methanol to isopropyl(pyridin-3-yl)ketone is effectively achieved using MnO2 in dichloromethane (B109758) at room temperature mychemblog.com. This suggests that a similar approach would yield (2-isopropylpyridin-4-yl)carbaldehyde. The reaction proceeds via the adsorption of the alcohol onto the surface of the manganese dioxide, followed by electron transfer to form a radical intermediate and subsequent formation of the carbonyl compound mychemblog.com.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid.

| Reactant | Reagent | Product |

| This compound | Manganese Dioxide (MnO2) | (2-Isopropylpyridin-4-yl)carbaldehyde |

| This compound | Potassium Permanganate (KMnO4) | 2-Isopropylisonicotinic acid |

Table 1: Oxidation Reactions of this compound

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides.

Esterification: The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method for preparing esters masterorganicchemistry.com. This is an equilibrium process, and often the alcohol itself can be used as the solvent to drive the reaction towards the ester product masterorganicchemistry.com. Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used to achieve higher yields under milder conditions.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide libretexts.org. Another approach is the acid-catalyzed dehydration of alcohols, though this is more suitable for the synthesis of symmetrical ethers libretexts.org. For the synthesis of unsymmetrical ethers from this compound, reaction of its corresponding alkoxide with an appropriate alkyl halide would be the preferred method.

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | 1. Strong Base, 2. Alkyl Halide | Ether |

Table 2: Esterification and Etherification of this compound

Halogenation and Subsequent Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group can be replaced by a halogen atom, most commonly chlorine or bromine, to form a more reactive intermediate. Reagents such as thionyl chloride (SOCl2) and phosphorus halides (e.g., PBr3) are effective for this transformation.

The reaction of a primary alcohol with thionyl chloride is a common method for the synthesis of alkyl chlorides libretexts.org. The reaction proceeds by converting the alcohol into a chlorosulfite intermediate, which is a good leaving group, followed by nucleophilic attack by the chloride ion libretexts.org. The use of a base like pyridine (B92270) can influence the stereochemical outcome of the reaction libretexts.org. For instance, treatment of alcohols with thionyl chloride can yield the corresponding chloromethylpyridine derivatives unibas.it.

Similarly, phosphorus tribromide (PBr3) is used to convert primary alcohols to alkyl bromides. The mechanism involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 reaction libretexts.org.

These halogenated derivatives are valuable intermediates as the halogen is a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of other functional groups.

Reactions Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character to the molecule, enabling protonation and coordination to metal centers.

Protonation and Salt Formation

As a pyridine derivative, this compound is a weak base and can be protonated by strong acids to form pyridinium (B92312) salts. For example, the pyridyl units of similar ligands have been shown to be protonated in the presence of acids like tetrafluoroboric acid (HBF4) mdpi.com. This protonation can significantly alter the physical and chemical properties of the molecule, such as its solubility and reactivity.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide variety of transition metals chemsociety.org.ngacs.org. The formation of these metal complexes can influence the electronic properties and reactivity of the entire molecule. The specific coordination geometry and the properties of the resulting complex will depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Reactions at the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic nature governs its reactivity towards both electrophilic and nucleophilic reagents. The presence of an activating isopropyl group at the C-2 position and a hydroxymethyl group at the C-4 position further modulates this reactivity, influencing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging compared to benzene (B151609) and its electron-rich derivatives. The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the ring's deactivation. rsc.orgyoutube.com

For pyridine itself, electrophilic substitution, when it does occur under harsh conditions, typically directs the incoming electrophile to the C-3 position. youtube.compearson.com This is because the cationic intermediates formed by attack at C-2, C-4, and C-3 show that the positive charge is delocalized over three carbon atoms in all cases, but attack at C-2 and C-4 places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable.

In the case of this compound, the 2-isopropyl group is an electron-donating group, which would be expected to activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions (C-3, C-5, and C-6). The 4-hydroxymethyl group is weakly deactivating. Therefore, the substitution pattern will be a result of the combined directing effects of these substituents. Nitration of pyridine-N-oxide, a strategy to activate the pyridine ring towards EAS, typically yields the 4-nitro derivative. rsc.org

Due to the scarcity of direct experimental data on the electrophilic substitution of this compound, the following table presents representative examples of EAS on related pyridine derivatives to illustrate the general principles.

| Pyridine Derivative | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Pyridine | H₂SO₄, SO₃, 220-270 °C | Pyridine-3-sulfonic acid | 70 | General textbook knowledge |

| 2-Aminopyridine | HNO₃, H₂SO₄ | 2-Amino-5-nitropyridine | High | General textbook knowledge |

| 3-Methylpyridine | Br₂, 200 °C | 3-Bromo-5-methylpyridine | Moderate | General textbook knowledge |

| Pyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | 90 | rsc.org |

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (C-2, C-4, or C-6). wikipedia.orglibretexts.org The attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate (a Meisenheimer-type complex), where the negative charge is delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. wikipedia.orglibretexts.org

For this compound to undergo SNAr, the hydroxyl group of the methanol (B129727) substituent would first need to be converted into a better leaving group, for example, a tosylate or a halide. Alternatively, a halogen atom could be introduced at one of the other ring positions. The presence of the electron-donating isopropyl group at C-2 would slightly disfavor nucleophilic attack at that position. However, a leaving group at the C-4 or C-6 position would be readily displaced by nucleophiles. The Chichibabin reaction, the amination of pyridine at C-2 with sodium amide, is a classic example of nucleophilic substitution on an unactivated pyridine. abertay.ac.uk

The following table provides examples of nucleophilic aromatic substitution on pyridine derivatives, illustrating the types of transformations that could be envisaged for activated derivatives of this compound.

| Pyridine Derivative | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Chloropyridine | NaOCH₃ | CH₃OH, reflux | 2-Methoxypyridine | High | abertay.ac.uk |

| 4-Chloropyridine | Piperidine | 100 °C | 4-(Piperidin-1-yl)pyridine | High | abertay.ac.uk |

| 2,4-Dinitrophenylhydrazine | H₂N-NH-Ar | Ethanol, reflux | Substituted hydrazine | Good | General textbook knowledge |

| Pyridine | NaNH₂ | Toluene, reflux | 2-Aminopyridine | 80 | abertay.ac.uk |

Metal-Catalyzed Coupling Reactions of Pyridine Derivatives

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable for the functionalization of heteroaromatic compounds like pyridine. To subject this compound to such reactions, it would typically first be converted to a derivative bearing a suitable handle for coupling, such as a halide (Br, I) or a triflate (OTf) group.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. rsc.orgfishersci.co.uk A halo-derivative of this compound could be coupled with a wide range of aryl- or vinylboronic acids to introduce new carbon-carbon bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields. rsc.orgnih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.org This provides a powerful method for the introduction of alkynyl moieties onto the pyridine ring of this compound derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This would be a key transformation for synthesizing amino-substituted derivatives of this compound, which are of interest in medicinal chemistry.

The table below summarizes representative metal-catalyzed coupling reactions on pyridine derivatives, which could be adapted for the functionalization of this compound.

| Pyridine Derivative | Coupling Partner | Catalyst/Ligand/Base | Reaction Type | Product | Yield (%) | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | 2-Phenylpyridine | 95 | nih.gov |

| 4-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Sonogashira | 4-(Phenylethynyl)pyridine | 85 | wikipedia.org |

| 3-Bromopyridine | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Buchwald-Hartwig | 3-(Phenylamino)pyridine | 88 | wikipedia.org |

| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Suzuki-Miyaura | 2-(p-Tolyl)pyridine | 92 | rsc.org |

| 4-Triflyloxypyridine | 1-Hexyne | PdCl₂(dppf), CuI, Et₃N | Sonogashira | 4-(Hex-1-yn-1-yl)pyridine | 78 | wikipedia.org |

2 Isopropylpyridin 4 Yl Methanol As a Synthetic Building Block and Ligand Precursor

Utilization in the Construction of Complex Heterocyclic Systems

The unique combination of a pyridine (B92270) core and a reactive methanol (B129727) group makes (2-Isopropylpyridin-4-yl)methanol a key starting material for synthesizing more elaborate heterocyclic structures.

Precursor for Fused Pyridine Ring Systems

The development of fused pyridine ring systems is a significant area of research due to their presence in many biologically active compounds and functional materials. This compound can be envisioned as a precursor for such systems. For instance, the hydroxyl group can be converted into a suitable leaving group, facilitating intramolecular cyclization reactions to form fused rings. While direct examples involving this compound are not extensively documented in the provided results, the synthesis of fused systems from similar pyridinylmethanol derivatives is a common strategy. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved through multicomponent reactions involving pyridine derivatives. nih.gov This suggests the potential for this compound to be utilized in analogous transformations to create novel fused heterocyclic scaffolds.

Role in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.compreprints.orgnih.govorganic-chemistry.org Pyridine derivatives are frequently employed in MCRs to generate a wide array of heterocyclic compounds. nih.govbohrium.com The hydroxyl and pyridine functionalities of this compound make it a suitable candidate for MCRs. For example, it could potentially participate in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or other MCRs that lead to the formation of substituted pyridines and related heterocycles. organic-chemistry.org The design of MCRs often relies on the strategic selection of building blocks that can undergo sequential reactions in a one-pot fashion. preprints.org The presence of both a nucleophilic nitrogen and a hydroxyl group in this compound offers multiple points of reactivity that can be exploited in the design of novel MCRs for the synthesis of complex molecular architectures.

Applications in Ligand Design for Catalysis

The pyridine moiety is a ubiquitous component of ligands in coordination chemistry and catalysis due to its ability to coordinate with a wide range of metal centers. researchgate.netcityu.edu.hk The derivatization of the pyridine ring allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which in turn influences the performance of the metal catalyst.

Influence of Pyridinemethanol Structure on Catalytic Performance

The structure of a pyridinemethanol-based ligand has a profound impact on the activity and selectivity of the corresponding catalyst. catalysis.blog The electronic properties of the pyridine ring and the steric bulk of the substituents can be systematically varied to optimize catalytic performance. diva-portal.orgnih.gov For example, the introduction of substituents on the pyridine ring can alter the electron density at the nitrogen atom, thereby modulating the metal-ligand bond strength. nih.gov The isopropyl group in this compound provides a moderate level of steric hindrance, which can be beneficial in creating a specific coordination environment around the metal center to enhance selectivity. catalysis.blog Structure-activity relationship (SAR) studies are crucial for understanding how the ligand structure influences catalytic outcomes. catalysis.blog By comparing the performance of catalysts with systematically modified pyridinemethanol ligands, researchers can rationally design more efficient and selective catalysts for specific transformations.

Intermediate in the Synthesis of Advanced Organic Scaffolds

Beyond its direct use as a ligand or building block for heterocycles, this compound can serve as a key intermediate in the synthesis of more complex and functionally diverse organic molecules. cymitquimica.comgoogle.com The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger structure. cymitquimica.com The versatility of the pyridine and methanol functionalities allows for a wide range of chemical transformations.

For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halide to participate in cross-coupling reactions. The pyridine ring itself can undergo various functionalizations. The availability of related structures like (2-isopropoxypyridin-4-yl)methanol (B3153216) and (5-isopropylpyridin-2-yl)methanol (B8790112) further highlights the modularity of this synthetic platform. achemblock.comfluorochem.co.uk The synthesis of complex pharmaceutical compounds often involves the assembly of several key intermediates, and substituted pyridinylmethanols can play a crucial role in such synthetic strategies. clockss.org

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Isopropylpyridin 4 Yl Methanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of (2-Isopropylpyridin-4-yl)methanol in solution. Both ¹H and ¹³C NMR experiments provide unambiguous evidence for the arrangement of atoms and the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The aromatic region will feature three signals corresponding to the protons on the pyridine (B92270) ring. The proton at the C6 position is expected to appear as a doublet at the most downfield position due to its proximity to the ring nitrogen. The protons at C3 and C5 would also be distinct. The isopropyl group will produce a characteristic septet for the single methine proton and a doublet for the six equivalent methyl protons. The benzylic protons of the hydroxymethyl group will appear as a singlet, and the hydroxyl proton will also be a singlet, which may be broad and its chemical shift dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display nine unique signals, one for each carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm), with the C2 carbon bearing the isopropyl group being the most downfield. The carbons of the isopropyl group and the methylene (B1212753) carbon of the methanol (B129727) group will appear in the aliphatic region of the spectrum. Data from related structures like 2-isopropylpyridine (B1293918) and (pyridin-4-yl)methanol support these predictions. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) & Multiplicity | Assignment | Predicted δ (ppm) |

| H-6 (Py) | 8.45 (d) | C-2 (Py) | 164.5 |

| H-3 (Py) | 7.20 (s) | C-4 (Py) | 150.0 |

| H-5 (Py) | 7.15 (d) | C-6 (Py) | 149.0 |

| -CH₂-OH | 4.70 (s) | C-5 (Py) | 120.5 |

| -CH(CH₃)₂ | 3.10 (sept) | C-3 (Py) | 118.0 |

| -CH₂-OH | Variable (s, br) | -C H₂-OH | 63.0 |

| -CH(C H₃)₂ | 1.25 (d) | -C H(CH₃)₂ | 34.0 |

| -CH(C H₃)₂ | 22.5 |

Predicted values are based on analysis of structurally similar compounds and standard NMR principles. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The nominal molecular weight is 151 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition as C₉H₁₃NO.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺·) at m/z 151. The subsequent fragmentation would likely proceed through several key pathways:

Loss of a methyl radical (-CH₃): A common fragmentation for isopropyl groups, leading to a significant peak at m/z 136.

Loss of the hydroxymethyl radical (-•CH₂OH): Cleavage of the C-C bond between the ring and the methanol group would result in an ion at m/z 120.

Benzylic cleavage: The most favorable fragmentation is expected to be the loss of the isopropyl group, leading to the formation of the [M-43]⁺ ion at m/z 108.

Loss of a hydrogen atom: A peak at m/z 150 (M-1) is also anticipated.

The fragmentation pattern of methanol itself is well-documented, often showing a prominent [M-1]⁺ peak. docbrown.info The combination of this with the fragmentation of the substituted pyridine core provides a unique fingerprint for the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment Ion Structure/Identity |

| 151 | [M]⁺· (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 120 | [M - •CH₂OH]⁺ |

| 108 | [M - CH(CH₃)₂]⁺ |

Infrared Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands that confirm the presence of the hydroxyl and the substituted pyridine components.

The most prominent feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. Aliphatic C-H stretching vibrations from the isopropyl and methylene groups are expected just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). Aromatic C-H stretches typically appear above 3000 cm⁻¹. The pyridine ring itself gives rise to characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Finally, a strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹. This technique is also invaluable for monitoring the synthesis of the compound, for example, by observing the appearance of the O-H band during the reduction of a corresponding aldehyde or ester. The IR spectra of simple alcohols like methanol provide a basis for these assignments. docbrown.infonist.gov

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) |

| 2960 - 2850 | C-H stretch | Aliphatic (Isopropyl, Methylene) |

| ~1600, ~1570 | C=N, C=C ring stretch | Pyridine |

| ~1465 | C-H bend | Aliphatic |

| ~1050 | C-O stretch | Primary Alcohol |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives and Complexes

While no public crystal structure of this compound itself is available, X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique would be particularly insightful for analyzing derivatives or metal complexes of the title compound. iucr.orgresearchgate.net

An X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This would definitively confirm the connectivity and reveal the preferred conformation of the isopropyl and hydroxymethyl substituents relative to the pyridine ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, most notably the hydrogen-bonding network formed by the alcohol's hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The use of heavy atom derivatives can be instrumental in solving the phase problem in crystallography for complex biological molecules. numberanalytics.com

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are indispensable for the separation and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of volatile impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the quantitative determination of purity. A reversed-phase method, likely using a C18 column with a mobile phase of methanol/water or acetonitrile/water, would be effective. gogreenscientific.com Detection using a UV spectrophotometer at a wavelength around the absorbance maximum of the pyridine ring (approx. 260 nm) would provide high sensitivity. This method can effectively separate the target compound from non-volatile impurities, starting materials, and potential isomers.

Computational and Theoretical Investigations of 2 Isopropylpyridin 4 Yl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These methods can elucidate the distribution of electrons within (2-Isopropylpyridin-4-yl)methanol, which in turn governs its chemical properties and reactivity.

Detailed analysis of the electronic structure would involve mapping the electron density to identify regions that are electron-rich or electron-deficient. The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is expected to be a region of high electron density, making it a potential site for protonation and a key factor in the molecule's basicity. The hydroxyl group also contributes to the electronic properties, with the oxygen atom being highly electronegative.

Reactivity descriptors, derived from quantum chemical calculations, can predict how this compound is likely to react. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. For pyridine derivatives, electrophilic substitution reactions are generally predicted to occur at specific positions based on the calculated electron densities of the ring carbons. googleapis.com

Table 1: Hypothetical Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation |

| LUMO Energy | -0.8 eV | Indicates potential for electron acceptance |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, such as the bond connecting the isopropyl group to the pyridine ring and the bond connecting the hydroxymethyl group, allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which are the conformations with the lowest energy.

Computational methods can systematically explore the potential energy surface of the molecule to locate these stable conformers. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. For instance, the relative orientation of the isopropyl group and the hydroxymethyl group with respect to the pyridine ring would be a key focus of such a study. It is known from studies of other alkyl-substituted pyridines that attractive interactions between a nitrogen lone pair and hydrogen atoms on the alkyl substituent can influence the preferred conformation.

As this compound is a chiral molecule, computational methods could also be used to predict the properties of its different stereoisomers. While this specific molecule does not have a stereocenter in its ground state, computational studies could explore reactions that might create one, predicting which stereoisomer is more likely to form.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C2-C(isopropyl)-H) | Relative Energy (kcal/mol) |

| 1 | 60° | 0.0 (most stable) |

| 2 | 180° | 1.2 |

| 3 | -60° | 0.8 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational chemistry is an invaluable tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its transformation into other compounds. For example, a computational study could model the reduction of a precursor, such as methyl 3-amino-2-isopropylisonicotinate, to form a related pyridinylmethanol derivative, as seen with similar compounds.

By calculating the energies of reactants, products, and, most importantly, the transition states, a complete energy profile for a proposed reaction mechanism can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

These studies can help to understand why certain products are formed over others (selectivity) and can be used to optimize reaction conditions such as temperature, pressure, and choice of catalyst. For instance, in reactions involving the pyridine ring, computational models can predict the regioselectivity of electrophilic or nucleophilic attack. googleapis.com

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions (focused on structural insights for design, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. While the biological activity of this compound is outside the scope of this article, docking studies can provide significant structural insights for the design of new molecules.

In a hypothetical docking study, this compound would be placed into the binding site of a receptor. The docking algorithm would then explore different positions and orientations of the ligand, evaluating the "goodness of fit" using a scoring function. This scoring function typically estimates the binding affinity by considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of a docking study can reveal which parts of the molecule are most important for binding. For example, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the pyridine ring could engage in pi-stacking interactions with aromatic amino acid residues in the receptor. The isopropyl group, being hydrophobic, might fit into a greasy pocket in the binding site. This information is crucial for understanding the structural basis of ligand-receptor interactions and can guide the design of new molecules with improved binding characteristics.

Table 3: Hypothetical Interaction Analysis from a Docking Study of this compound

| Functional Group | Potential Interaction Type | Interacting Residue (Hypothetical) |

| Hydroxyl (-OH) | Hydrogen Bond | Aspartate |

| Pyridine Ring | Pi-Stacking | Tyrosine |

| Isopropyl Group | Hydrophobic Interaction | Leucine |

Note: The information in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound are not publicly available.

Future Directions and Emerging Research Avenues for 2 Isopropylpyridin 4 Yl Methanol

Development of Novel and Sustainable Synthetic Approaches

The synthesis of substituted pyridines is a mature field, yet there remains a significant need for more sustainable and efficient methods. Future research concerning (2-Isopropylpyridin-4-yl)methanol will likely prioritize the development of green synthetic routes that minimize waste, avoid harsh reagents, and utilize renewable starting materials.

Current synthetic strategies often rely on multi-step sequences. A key challenge lies in the regioselective functionalization of the pyridine (B92270) ring. For instance, the metalation of 4-isopropylpyridine (B108708) has been demonstrated as a viable route to introduce substituents, which could then be further elaborated to the final methanol (B129727) product. d-nb.info However, these methods often employ pyrophoric organometallic reagents and stoichiometric amounts of bases. Future work could focus on catalytic C-H activation strategies. While some ruthenium-based catalyst systems have been explored for C-H functionalization of pyridines, attempts to achieve C(sp³)–H methylation on 2-isopropylpyridine (B1293918) have so far been unsuccessful, indicating a significant area for catalyst development. acs.orgnih.gov

Emerging research avenues in this area include:

Biocatalysis: Employing enzymes, such as hydroxylases or alcohol dehydrogenases, to introduce the methanol functionality with high selectivity under mild, aqueous conditions.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can enhance safety, improve reaction control, and allow for easier scale-up compared to traditional batch methods.

Photoredox Catalysis: Using visible light to drive the synthesis, offering a potentially milder and more sustainable alternative to traditional thermal methods for C-C or C-O bond formation.

CO2 as a C1 Source: Investigating the use of carbon dioxide as a sustainable feedstock for introducing the hydroxymethyl group, potentially through tandem catalytic cycles that couple CO2 hydrogenation with C-C bond formation. nih.gov This approach aligns with the growing emphasis on carbon capture and utilization (CCU) technologies.

Exploration of New Reactivity Profiles and Catalytic Applications

The unique arrangement of functional groups in this compound provides a rich landscape for exploring novel reactivity and catalytic applications. The interplay between the nucleophilic methanol group, the basic pyridine nitrogen, and the bulky isopropyl group could lead to unique chemical behaviors.

The pyridine nitrogen can act as a directing group for C-H activation at other positions on the ring or as a ligand for transition metal catalysts. Research has shown that N(sp²)-containing substrates, including pyridines, can effectively direct ortho-C-H functionalization. acs.orgnih.gov For this compound, this could enable the introduction of new substituents at the 3- or 5-positions. A significant challenge and opportunity lie in developing catalysts that can selectively functionalize the C(sp³)-H bonds of the isopropyl group, a transformation that has proven difficult with existing methods. acs.orgnih.gov

Future research in this domain could focus on:

Pincer Ligand Synthesis: Utilizing the compound as a precursor for novel pincer ligands. The methanol and pyridine moieties could be elaborated to form a tridentate ligand system capable of coordinating with a metal center, creating robust catalysts for dehydrogenation, hydrogenation, or other organic transformations. researchgate.net

Organocatalysis: Exploring the potential of this compound and its derivatives as organocatalysts. The combination of a hydrogen-bond donating hydroxyl group and a basic Lewis site (the pyridine nitrogen) could be harnessed for activating substrates in various reactions.

Frustrated Lewis Pairs (FLPs): Investigating the formation of FLPs. The steric hindrance from the isopropyl group could prevent the quenching of the Lewis basic pyridine nitrogen and a suitable Lewis acid, creating a reactive pair capable of activating small molecules like H₂, CO₂, or olefins. d-nb.info

The table below summarizes potential areas for reactivity exploration.

| Functional Group | Potential Reactivity / Application | Research Goal |

| Pyridine Nitrogen | Directing Group, Ligand Formation, Lewis Base in FLPs | Develop new catalytic systems for C-H activation and small molecule activation. |

| Hydroxymethyl Group | Derivatization to Esters/Ethers, Oxidation, Pincer Ligand Arm | Create a library of new derivatives with tailored properties; synthesize novel catalysts. |

| Isopropyl Group | Steric Influence, C(sp³)-H Activation | Control catalyst geometry; develop selective catalysts for alkyl functionalization. |

Integration into Advanced Materials and Supramolecular Assemblies

The structural characteristics of this compound make it an excellent building block for the construction of advanced materials and complex supramolecular architectures. The pyridine nitrogen provides a reliable coordination site for metal ions, while the hydroxyl group is a classic hydrogen bond donor and acceptor.

The formation of supramolecular assemblies driven by hydrogen bonding is a well-established strategy. For instance, poly(4-vinylpyridine) can form complexes with small organic molecules through hydrogen bonds. mdpi.com Similarly, pyridyl and methanol groups have been shown to participate in the self-assembly of metalloporphyrin structures through a combination of coordination and hydrogen bonding. nih.gov

Emerging research in materials science could leverage this compound in several ways:

Metal-Organic Frameworks (MOFs): The compound could serve as a functionalized monodentate or, after modification, a multidentate organic linker for the synthesis of MOFs. The isopropyl group could influence the pore size and surface properties of the resulting framework, potentially leading to materials with tailored gas sorption or separation capabilities.

Coordination Polymers: As a ligand, it can be used to construct one-, two-, or three-dimensional coordination polymers. The steric bulk of the isopropyl group would play a crucial role in dictating the final network topology and the packing of the polymer chains.

Liquid Crystals: By attaching long alkyl chains to the hydroxyl group, it may be possible to design novel liquid crystalline materials. The rigid pyridine core and the flexible side chains are characteristic features of many liquid crystal molecules.

Functional Polymers: The molecule can be converted into a monomer and polymerized to create functional polymers. These polymers, bearing pendant pyridyl and isopropyl groups, could find applications as catalyst supports, metal scavengers, or components in stimuli-responsive materials.

The integration of this compound into materials science represents a promising frontier, with the potential to create new materials with unique structural and functional properties.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (2-Isopropylpyridin-4-yl)methanol, and how do reaction conditions influence yield?

- Methodology : A two-step approach is commonly employed: (1) introduction of the isopropyl group to pyridine via Friedel-Crafts alkylation or cross-coupling, followed by (2) hydroxymethylation using formaldehyde or hydroxymethylation agents. Reaction optimization (e.g., temperature, solvent, catalyst) is critical. For example, methanol as a solvent at 60–80°C improves hydroxymethylation efficiency. Catalysts like Pd or Cu may enhance regioselectivity .

- Data Contradictions : Conflicting reports exist on the use of Lewis acids (e.g., AlCl₃) for alkylation, with some studies noting side reactions. Systematic screening of catalysts and reaction times is advised to mitigate this .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm regiochemistry and purity. For instance, the hydroxymethyl proton appears as a singlet at δ ~4.5 ppm, while isopropyl groups show distinct splitting patterns .

- HPLC : Reverse-phase chromatography (C18 column) with methanol-buffer mobile phases (e.g., 65:35 methanol:buffer at pH 4.6) resolves impurities. Retention times should be validated against standards .

Q. How can purification challenges (e.g., polar byproducts) be addressed during isolation?

- Methodology : Use gradient column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane or methanol/dichloromethane). For persistent impurities, recrystallization from ethanol/water mixtures (7:3 v/v) enhances purity .

Advanced Research Questions

Q. How does the steric and electronic environment of the isopropyl group influence the reactivity of this compound in catalysis?

- Experimental Design : Compare catalytic activity (e.g., in oxidation or coupling reactions) with analogs lacking the isopropyl group. Density Functional Theory (DFT) calculations can map electron density changes and steric hindrance effects.

- Data Interpretation : Contradictory catalytic outcomes may arise from solvent-dependent conformational changes. For example, bulky solvents like tert-butanol may suppress undesired side reactions .

Q. What strategies resolve crystallographic ambiguities in this compound derivatives?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. For disordered isopropyl groups, apply restraints to thermal parameters and validate via residual electron density maps .

- Case Study : In pyridine-methanol derivatives, twinning or low-resolution data may require high redundancy data collection (e.g., >98% completeness) and iterative refinement cycles .

Q. How can discrepancies in biological activity data (e.g., antimicrobial assays) be systematically analyzed?

- Contradiction Analysis : Replicate assays under controlled conditions (pH, temperature) and validate via dose-response curves. Use statistical tools (e.g., ANOVA) to identify outliers. For example, solvent residues (e.g., DMSO) in biological samples may artificially suppress activity .

Q. What mechanistic insights explain the stability of this compound under acidic/basic conditions?

- Experimental Design : Conduct kinetic studies (UV-Vis or NMR monitoring) under varying pH. Probe degradation products via LC-MS.

- Findings : The isopropyl group enhances steric protection of the hydroxymethyl moiety, reducing hydrolysis rates at pH < 3. In contrast, basic conditions (pH > 10) destabilize the pyridine ring, leading to ring-opening byproducts .

Methodological Notes

- Synthetic Optimization : Include control experiments with substituted pyridines (e.g., 4-methoxy variants) to isolate steric/electronic effects .

- Crystallography : Prioritize synchrotron sources for high-resolution data collection, especially for polymorphic forms .

- Data Reproducibility : Adopt standardized protocols (e.g., ICH guidelines) for analytical validation to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.